Technical Guide: 1-Hexanol, 6-dipropylamino- (CAS 43010-05-5)
Technical Guide: 1-Hexanol, 6-dipropylamino- (CAS 43010-05-5)
Topic: 1-Hexanol, 6-dipropylamino- Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
[1][2][3][4][5][6]
Executive Summary
1-Hexanol, 6-dipropylamino- (CAS 43010-05-5) is a specialized tertiary amino-alcohol intermediate critical to the synthesis of lipophilic G-protein coupled receptor (GPCR) ligands, particularly in the development of dopamine agonists and antagonists.[1] Characterized by a six-carbon aliphatic chain terminating in a polar hydroxyl group and a basic dipropylamino moiety, this bifunctional building block enables the introduction of the N,N-dipropylaminohexyl motif—a pharmacophore known to enhance blood-brain barrier (BBB) penetration and receptor affinity in central nervous system (CNS) therapeutics.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, analytical characterization methods, and safety standards, designed to support high-integrity research and process development.
Chemical Identity & Physicochemical Properties[2][3][8][9][10][11][12]
The dual functionality of 6-(dipropylamino)hexan-1-ol requires precise handling to maintain stability, particularly preventing oxidation of the alcohol or salt formation at the amine.
Table 1: Physicochemical Constants
| Property | Value | Note |
| IUPAC Name | 6-(Dipropylamino)hexan-1-ol | |
| CAS Number | 43010-05-5 | Verified Identifier |
| Molecular Formula | C₁₂H₂₇NO | |
| Molecular Weight | 201.35 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous oil at RT |
| Density | 0.870 ± 0.05 g/cm³ | Predicted @ 20°C |
| Boiling Point | 281.0 ± 15.0 °C | @ 760 mmHg (Predicted) |
| Flash Point | 98.3 ± 10.0 °C | Closed Cup |
| pKa (Base) | ~10.2 | Tertiary amine protonation |
| Solubility | Soluble in EtOH, DMSO, CHCl₃, DCM | Limited water solubility (pH dependent) |
| LogP | 2.66 | Lipophilic nature facilitates extraction |
Synthetic Utility & Mechanism[10]
The synthesis of 6-(dipropylamino)hexan-1-ol typically follows a nucleophilic substitution pathway (S_N2), utilizing a halohexanol precursor. This route is preferred for its scalability and the avoidance of harsh reducing agents required by alternative amide-reduction routes.
Reaction Mechanism (S_N2 Alkylation)
The core transformation involves the attack of the nucleophilic nitrogen of dipropylamine on the electrophilic carbon of 6-bromo-1-hexanol . A base (typically Potassium Carbonate) is employed to scavenge the generated hydrobromic acid (HBr), driving the equilibrium forward and preventing the protonation of the nucleophile.
Key Mechanistic Considerations:
-
Chemoselectivity: The reaction must avoid O-alkylation. The nucleophilicity of the secondary amine is significantly higher than that of the primary alcohol under mild basic conditions, ensuring N-alkylation selectivity.
-
Stoichiometry: A slight excess of dipropylamine or the use of an inorganic base prevents the product (a tertiary amine) from acting as the proton scavenger, which would complicate purification.
Visualization: Synthesis Pathway
Figure 1: S_N2 synthesis pathway for 6-(dipropylamino)hexan-1-ol from bromo-precursor.
Experimental Protocols
Synthesis Protocol: 6-(Dipropylamino)hexan-1-ol
Objective: Preparation of 10.0 g of target compound.
Reagents:
-
6-Bromo-1-hexanol (1.0 eq)
-
Dipropylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN) or Toluene (Solvent)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 6-Bromo-1-hexanol (10.0 g, 55.2 mmol) and anhydrous ACN (100 mL).
-
Base Addition: Add finely ground K₂CO₃ (15.2 g, 110 mmol) to the stirring solution.
-
Amine Addition: Add Dipropylamine (6.7 g, 66.2 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM) or GC-MS.
-
Workup:
-
Cool to room temperature.
-
Filter off the solid inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove solvent and excess dipropylamine.
-
-
Purification: Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove trace salts. Dry organic layer over Na₂SO₄, filter, and concentrate.[2]
-
Optional: If high purity is required (>98%), distill under high vacuum (approx. 140-150°C @ 0.5 mmHg) or perform column chromatography (Silica gel, DCM:MeOH 95:5).
-
Analytical Characterization (QC)
Every batch must be validated for identity and purity.
Gas Chromatography (GC) Method:
-
Column: DB-1 or DB-5MS (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 80°C (hold 1 min) → 15°C/min → 280°C (hold 5 min).
-
Detection: FID or MS.
-
Acceptance Criteria: Purity > 95.0% (Area %).
1H-NMR (CDCl₃, 400 MHz) Expectations:
-
δ 3.62 (t, 2H): -CH2-OH (Deshielded by oxygen).
-
δ 2.38 (t, 4H): N-(CH2-CH2-CH3)2 (Propyl α-protons).
-
δ 2.35 (t, 2H): -CH2-N- (Hexyl chain α-protons).
-
δ 1.30-1.60 (m, 12H): Methylene envelope (Hexyl and Propyl β-protons).
-
δ 0.88 (t, 6H): -(CH2)2-CH3 (Terminal methyls of propyl groups).
Analytical Workflow & Quality Assurance
To ensure the compound is suitable for downstream pharmaceutical applications (e.g., coupling reactions), a rigorous analytical workflow is required.
Figure 2: Quality Control Workflow for 6-(dipropylamino)hexan-1-ol.
Safety & Handling (EHS)
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).[3]
-
Acute Toxicity: Harmful if swallowed or absorbed through skin (due to tertiary amine nature).
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the alcohol or absorption of atmospheric CO₂ by the amine.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; amines are toxic to aquatic life.
References
-
PubChem. Compound Summary for CID 142645: 6-(Dipropylamino)hexan-1-ol. National Library of Medicine (US). Available at: [Link]
-
ChemSrc. CAS 43010-05-5: 1-Hexanol, 6-dipropylamino- MSDS and Properties.[4][5] Available at: [Link]
